Progesterone-d9
Overview
Description
Progesterone-d9: is a deuterium-labeled analog of progesterone, a naturally occurring steroid hormone. The compound is often used as an internal standard in mass spectrometry for the quantification of progesterone levels in biological samples . Progesterone itself plays a crucial role in the regulation of the menstrual cycle and is essential for maintaining pregnancy .
Mechanism of Action
Target of Action
Progesterone-d9, a deuterium-labeled form of progesterone, primarily targets the progesterone receptor (PR) . The PR is a nuclear receptor that plays a crucial role in the reproductive system . Progesterone is a steroid hormone that regulates the menstrual cycle and is vital for pregnancy .
Mode of Action
This compound interacts with its target, the progesterone receptor, by binding to it . This binding triggers a series of cellular responses, including changes in gene expression . The interaction of this compound with the PR can lead to various physiological effects, depending on the concentration and dosage form .
Biochemical Pathways
This compound, like progesterone, is involved in several biochemical pathways. It plays a role in the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences other organs outside the female reproductive tract .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of progesterone. Progesterone is metabolized mainly in the liver through various processes, including reduction, hydroxylation, and conjugation . The half-life of progesterone varies depending on the route of administration . The bioavailability of oral progesterone is less than 2.4%, while the vaginal route has a bioavailability of 4-8% .
Result of Action
The action of this compound results in several molecular and cellular effects. It plays a crucial role in the menstrual cycle, pregnancy, and other physiological processes . Its interaction with the PR leads to changes in gene expression, which can influence cell proliferation, differentiation, and other cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other hormones, the physiological state of the individual (such as the phase of the menstrual cycle), and the specific tissue environment .
Biochemical Analysis
Biochemical Properties
Progesterone-d9, like its parent compound progesterone, interacts with various biomolecules in the body. It binds primarily to the progesterone receptor, a member of the nuclear hormone receptor subfamily . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .
Cellular Effects
This compound influences cell function in several ways. It regulates gene expression, cellular metabolism, and cell signaling pathways . For instance, it plays a key role in the regulation of the menstrual cycle and is crucial for pregnancy .
Molecular Mechanism
This binding influences the transcription of target genes, leading to changes in protein synthesis and cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, higher doses might lead to different physiological responses compared to lower doses . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from cholesterol through a series of enzymatic reactions . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
This compound, like progesterone, is transported and distributed within cells and tissues. It can bind to carrier proteins such as albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells where it binds to the progesterone receptor . Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Progesterone-d9 involves the incorporation of deuterium atoms into the progesterone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Progesterone-d9 undergoes various chemical reactions similar to those of natural progesterone. These include:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 17α-hydroxyprogesterone, while reduction can produce 20β-hydroxyprogesterone .
Scientific Research Applications
Chemistry: Progesterone-d9 is extensively used as an internal standard in mass spectrometry for the accurate quantification of progesterone levels in various samples. This is crucial for studies involving steroid hormone analysis .
Biology: In biological research, this compound helps in understanding the metabolic pathways of progesterone and its role in physiological processes such as the menstrual cycle and pregnancy .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of progesterone-based drugs. This aids in the development of new therapeutic agents for conditions like hormonal imbalances and reproductive disorders .
Industry: In the pharmaceutical industry, this compound is used in the quality control of progesterone-containing products to ensure their efficacy and safety .
Comparison with Similar Compounds
Progesterone: The natural form of the hormone.
17α-Hydroxyprogesterone: A metabolite of progesterone involved in steroidogenesis.
20β-Hydroxyprogesterone: Another metabolite formed through the reduction of progesterone.
Uniqueness: Progesterone-d9 is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the natural hormone in analytical studies .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-PQIPVKAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347286 | |
Record name | Progesterone-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-74-3 | |
Record name | Progesterone-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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